REACTION_CXSMILES
|
[OH-:1].[K+].[F:3][C:4]1[CH:12]=[CH:11][C:10]([C:13]#N)=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.[OH2:15].CCO>>[F:3][C:4]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:1])=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2 |f:0.1,3.4|
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Name
|
|
Quantity
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13.04 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
FC1=C2C=CNC2=C(C=C1)C#N
|
Name
|
H2O EtOH
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O.CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 12 hours
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Duration
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12 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo to about 30 ml
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with excess of water
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Type
|
CUSTOM
|
Details
|
dried under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CNC2=C(C=C1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |